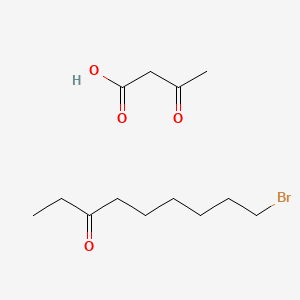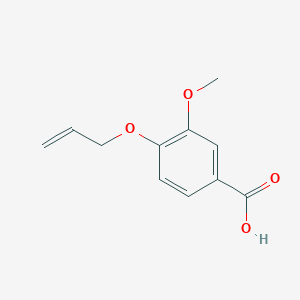
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-ONp, is a versatile synthetic organic compound used in a wide range of scientific research applications. It is a carboxylic acid with a tert-butoxycarbonyl group at the α-position and a 2-nitrophenyl group at the β-position. Boc-ONp is used as a reagent in organic synthesis and as a building block for the preparation of various organic compounds. It is also used as a starting material for the synthesis of peptides, peptidomimetics and other bioactive molecules.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is widely used in scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics and other bioactive molecules. It is also used as a starting material for the synthesis of organic compounds, such as amines, alcohols, aldehydes and ketones. In addition, this compound is used as a protecting group for amines, as a ligand for transition metal complexes and as a catalyst for organic reactions.
Mecanismo De Acción
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid functions as a protecting group for amines by blocking the amine group from further reaction. It also functions as a ligand for transition metal complexes, allowing the metal to form a coordination bond with the this compound molecule. In addition, this compound can act as a catalyst for organic reactions, allowing the reaction to proceed more efficiently.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans. It is not known to be toxic or to cause any adverse reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of peptides and other bioactive molecules, and as a protecting group for amines. It is also relatively stable and easy to handle. The main limitation of using this compound in laboratory experiments is its potential for racemization, which can occur when the compound is exposed to high temperatures or acidic conditions.
Direcciones Futuras
There are many potential future directions for the use of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptidomimetics and other bioactive molecules. It could also be used as a catalyst for organic reactions, such as Diels-Alder reactions and Wittig reactions. In addition, this compound could be used in the development of new drugs and drug delivery systems. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426008 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206537-28-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















